N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an indolinone moiety with a thiazole ring and a benzamide group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is acetylcholine esterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory processing. The increased availability of acetylcholine due to AChE inhibition can therefore have various downstream effects, depending on the specific physiological context .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. On a cellular level, this can enhance cholinergic transmission, affecting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolinone Intermediate: The indolinone moiety is synthesized through a cyclization reaction of an appropriate precursor.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction with a thioamide.
Coupling with Benzamide: The final step involves coupling the indolinone-thiazole intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
- N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out due to its unique combination of an indolinone moiety, a thiazole ring, and a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18(23-11-10-14-6-4-5-9-17(14)23)12-16-13-26-20(21-16)22-19(25)15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVKCRSCCUIZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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